molecular formula C7H3ClF2O4S B2427579 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid CAS No. 53916-70-4

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid

Cat. No. B2427579
CAS RN: 53916-70-4
M. Wt: 256.6
InChI Key: FPZITNFVVXGXQS-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid is an organic compound. It is a derivative of benzoic acid, which has been substituted with chlorosulfonyl and fluorine groups . The exact properties of this specific compound are not widely documented in the available literature.


Molecular Structure Analysis

The molecular structure of 5-(Chlorosulfonyl)-2,4-difluorobenzoic acid can be deduced from its name. It contains a benzoic acid core, which is a benzene ring attached to a carboxylic acid group (COOH). This core structure is further substituted at the 5th position by a chlorosulfonyl group (SO2Cl) and at the 2nd and 4th positions by fluorine atoms .

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of 2,4,5-Trifluorobenzoic Acid A continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid is reported, involving Grignard exchange and carboxylation reactions. This acid serves as a valuable synthetic intermediate in the pharmaceutical industry and material science, highlighting its relevance in these fields (Deng et al., 2015).

  • Isoxazole Derivatives Synthesis Research on the synthesis of 5-(chlorosulfonyl)isoxazoles and related compounds shows potential for constructing bioactive compounds. This study provides insights into the chemical behavior of these isoxazoles, which could be useful in developing new pharmaceuticals (Lebed' et al., 2017).

  • Chlorosulfonyl Compounds in Sulfhydryl Group Detection A water-soluble aromatic disulfide synthesized for detecting sulfhydryl groups, demonstrates the use of chlorosulfonyl-based compounds in biochemical analysis (Ellman, 1959).

  • Chloro-Difluorobenzoic Acid Analysis Liquid chromatography is used to determine 2-chloro-4,5-difluorobenzoic acid and related impurities, indicating its importance in analytical chemistry and quality control in industrial processes (Elrod et al., 1993).

  • Heterocyclic Scaffolds from 4-Chloro-2-fluoro-5-nitrobenzoic Acid This building block is used for synthesizing various nitrogenous heterocycles, illustrating its significance in the field of medicinal chemistry and drug discovery (Křupková et al., 2013).

  • Synthesis of 3-Chloro-2,4-Difluoro-5-Hydroxybenzoic Acid This synthesis process, aimed at producing antimicrobial 3-quinolinecarboxylic acid drugs, showcases the application of chloro-difluorobenzoic acids in the pharmaceutical industry (Zhang et al., 2020).

  • Fluorine-containing Derivatives in Organic Chemistry The study discusses the preparation of fluorine-containing derivatives, like 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives, indicating the role of chloro-difluorobenzoic acids in advanced organic synthesis (Sipyagin et al., 2004).

  • Application in Lanthanide Ternary Complexes The formation of lanthanide ternary complexes using 2,4-difluorobenzoic acid highlights its potential in the development of materials with unique properties, such as luminescence, which could be useful in optical and electronic applications (Du et al., 2020).

properties

IUPAC Name

5-chlorosulfonyl-2,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O4S/c8-15(13,14)6-1-3(7(11)12)4(9)2-5(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZITNFVVXGXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chlorosulfonyl)-2,4-difluorobenzoic acid

CAS RN

53916-70-4
Record name 5-(chlorosulfonyl)-2,4-difluorobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of chlorosulfonic acid (200 mL) and 2,4-difluorobenzoic acid (40 g, 253 mmol, 1 equiv) was heated to 155° C. for 3 h. The reaction was cooled to RT and poured slowly over ice. The product was extracted into ether and the organics dried over MgSO4, filtered and concentrated to give 5-(chlorosulfonyl)-2,4-difluorobenzoic acid 6a as brown solid (61 g, 94% yield).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Citations

For This Compound
1
Citations
T Jiang, Y Zhou, J Zhu, Z Chen, P Sun… - Archiv der …, 2015 - Wiley Online Library
The optimization of a series of fused β‐homophenylalanine inhibitors of dipeptidyl peptidase‐4 (DPP‐4) is described. Modification on the P2‐binding moiety of 6 (IC 50 = 10 nM) led to …
Number of citations: 9 onlinelibrary.wiley.com

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